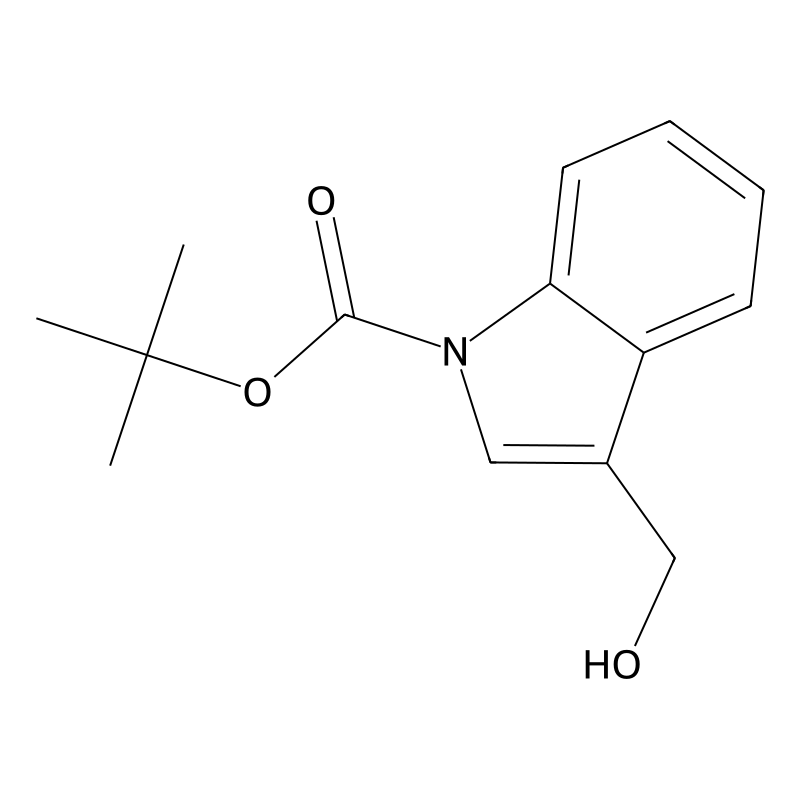

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Indole Derivatives:

- Precursor for Functionalized Indoles: TB-HMC serves as a valuable building block for the synthesis of diverse functionalized indoles, a class of heterocyclic compounds with diverse biological activities. [, ] Its reactive functionalities, the hydroxymethyl group and the ester group, allow for further modifications through various chemical reactions, leading to the generation of complex indole derivatives with potential therapeutic or material science applications. [, ]

Medicinal Chemistry:

- Exploration of Bioactive Properties: Although limited research exists, some studies have explored the potential bioactivity of TB-HMC itself. For instance, a study investigating its anticonvulsant properties reported moderate activity, suggesting further investigation into its potential as a lead compound for developing new anticonvulsant drugs. [] However, more research is necessary to fully understand its pharmacological properties and potential therapeutic applications.

Material Science:

- Potential for Organic Materials: The presence of the indole ring system and the ester group in TB-HMC suggests potential applications in the development of organic materials. However, specific research exploring its use in this field is currently limited.

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate has the molecular formula C14H17NO3 and a molecular weight of approximately 247.29 g/mol . This compound features an indole ring structure, which is significant in many biological systems and pharmacological applications. The tert-butyl group enhances its lipophilicity, making it more soluble in organic solvents.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

- Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

These reactions allow for the modification of the compound to yield derivatives with potentially enhanced biological activities.

Research indicates that tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate exhibits various biological activities:

- Antimicrobial Properties: Some studies suggest that indole derivatives possess antimicrobial activity, making this compound a candidate for further exploration in this area.

- Antioxidant Activity: Compounds with indole structures have been shown to exhibit antioxidant properties, which may provide protective effects against oxidative stress .

- Pharmacological Potential: The unique structure may lead to interactions with biological targets, contributing to its potential use in drug development.

Several synthetic routes are available for producing tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate:

- Starting from Indole Derivatives: The synthesis typically begins with commercially available indole derivatives. The hydroxymethyl group can be introduced via formylation followed by reduction.

- Esterification: The final step often involves esterification of the carboxylic acid with tert-butanol under acidic conditions to yield the desired ester.

These methods highlight the versatility of synthetic approaches available for modifying indole structures.

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate has several potential applications:

- Pharmaceutical Development: Its unique structure may be useful in designing new drugs targeting various diseases.

- Organic Synthesis: This compound can serve as an intermediate in synthesizing more complex organic molecules.

- Research Reagent: It is often used in laboratory research to study the properties and reactions of indole derivatives.

Interaction studies involving tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate focus on its potential binding to biological macromolecules:

- Protein Binding Studies: Investigating how this compound interacts with proteins could provide insights into its mechanism of action and therapeutic potential.

- Enzyme Inhibition Studies: Understanding whether it acts as an inhibitor or activator of specific enzymes can inform its role in metabolic pathways.

Several compounds share structural similarities with tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl 3-(hydroxymethyl)-2-methyl-1H-indole-1-carboxylate | 914349-13-6 | 0.86 |

| tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate | 914349-03-4 | 0.85 |

| tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate | 914349-04-5 | 0.85 |

| tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate | 914349-10-3 | 0.84 |

These compounds exhibit variations in their substitution patterns on the indole ring, affecting their biological activities and properties. The presence of different methyl groups alters their lipophilicity and potential interactions with biological targets, showcasing the uniqueness of tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate within this class of compounds.